molecular formula C24H15FN4O6 B14122473 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B14122473
M. Wt: 474.4 g/mol
InChI Key: OTSAEFVHJRPWPJ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique benzofuro[3,2-d]pyrimidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with appropriate amines and subsequent cyclization reactions to form the benzofuro[3,2-d]pyrimidinone core. The final step involves the acylation of the intermediate with 3-nitrophenylacetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidinone moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction of the nitro group results in the corresponding amine derivative.

Scientific Research Applications

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and nitrophenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H15FN4O6

Molecular Weight

474.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H15FN4O6/c25-14-8-10-16(11-9-14)28-23(31)22-21(18-6-1-2-7-19(18)35-22)27(24(28)32)13-20(30)26-15-4-3-5-17(12-15)29(33)34/h1-12H,13H2,(H,26,30)

InChI Key

OTSAEFVHJRPWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F

Origin of Product

United States

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